

Cabotegravir-d5: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **Cabotegravir-d5**, a deuterated analog of the antiretroviral drug Cabotegravir. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the primary use of **Cabotegravir-d5**, its relationship to Cabotegravir, and relevant experimental protocols and quantitative data.

Introduction to Cabotegravir-d5

Cabotegravir-d5 is a stable, isotopically labeled form of Cabotegravir, an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] In **Cabotegravir-d5**, five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Cabotegravir, a property that is crucial for its primary application.

The primary and intended use of **Cabotegravir-d5** is as an internal standard for the quantification of Cabotegravir in biological matrices using mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Its chemical and physical properties are nearly identical to those of Cabotegravir, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-labeled drug by the mass spectrometer, enabling accurate and precise quantification.[6]



Physicochemical Properties

The key physicochemical properties of Cabotegravir and its deuterated analog are summarized below.

Property	Cabotegravir	Cabotegravir-d5	Reference(s)
Molecular Formula	C19H17F2N3O5	C19H12D5F2N3O5	[7][8]
Molecular Weight	405.35 g/mol	410.4 g/mol	[7][8]
CAS Number	1051375-10-0	2750534-77-9	[7][8]
Solubility	Not explicitly found	Soluble in DMSO and Methanol	[8]

Primary Use of Cabotegravir in HIV-1 Treatment and Prevention

Cabotegravir is a potent antiretroviral drug that belongs to the class of integrase strand transfer inhibitors (INSTIs).[1][9] Its mechanism of action involves blocking the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[9][10] This inhibition of the strand transfer step effectively halts the HIV-1 replication cycle.[9][10]

Cabotegravir is utilized in two main clinical applications:

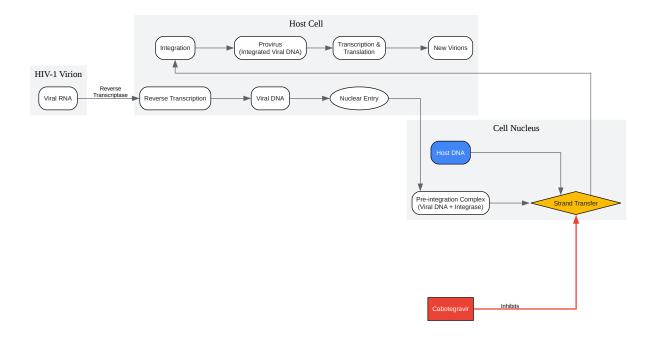
- Treatment of HIV-1 Infection: In combination with rilpivirine (a non-nucleoside reverse transcriptase inhibitor), Cabotegravir is used as a long-acting injectable regimen for the treatment of HIV-1 infection in virologically suppressed adults.[2]
- Pre-Exposure Prophylaxis (PrEP): A long-acting injectable formulation of Cabotegravir is approved for PrEP to reduce the risk of sexually acquired HIV-1 infection in at-risk individuals.[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The process of HIV-1 integration into the host genome is a critical step in its replication. This process is mediated by the viral enzyme integrase and can be broadly divided into two stages:



3'-processing and strand transfer. Cabotegravir specifically inhibits the strand transfer step.



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Caption: Mechanism of action of Cabotegravir in inhibiting HIV-1 replication.

Experimental Protocols



This section provides detailed methodologies for key experiments related to Cabotegravir and Cabotegravir-d5.

Synthesis of Cabotegravir-d5

The synthesis of **Cabotegravir-d5** follows a similar pathway to that of Cabotegravir, with the introduction of deuterium atoms through the use of deuterated starting materials. The following is a plausible synthetic scheme based on published methods for Cabotegravir synthesis. The key deuterated precursors would be methyl-d3-amine and a deuterated reducing agent for the formation of the oxazolo-pyridopyrazine core.

Note: This is an illustrative protocol and may require optimization.

- Synthesis of the Tricyclic Core: The synthesis begins with the construction of the key tricyclic pyridone carboxylic acid intermediate. This is typically achieved through a multi-step process involving condensation and cyclization reactions.
- Introduction of Deuterium: Deuterium can be incorporated at the methyl group by using methyl-d3-amine in the formation of the oxazolo ring. Further deuterium incorporation on the pyrazine ring can be achieved through deuterated reducing agents during the reduction steps.
- Amide Coupling: The final step involves the amide coupling of the deuterated tricyclic carboxylic acid with 2,4-difluorobenzylamine to yield **Cabotegravir-d5**.



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Caption: A generalized workflow for the synthesis of **Cabotegravir-d5**.

HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, high-throughput assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like Cabotegravir. The



assay relies on the specific recognition of biotin and digoxigenin labels on the donor and target DNA substrates, respectively.[11]

Materials:

- Recombinant HIV-1 Integrase
- Biotinylated donor DNA substrate
- Digoxigenin-labeled target DNA substrate
- Streptavidin-coated microplates
- Assay buffer (containing MnCl₂ or MgCl₂)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
- Enzyme substrate (e.g., TMB)
- Stop solution (e.g., 1M H₂SO₄)
- Plate reader

Procedure:

- Coat Plate: Add the biotinylated donor DNA to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound DNA.
- Add Integrase and Inhibitor: Add the assay buffer, recombinant HIV-1 integrase, and the test compound (e.g., Cabotegravir) or vehicle control to the wells. Incubate to allow the formation of the pre-integration complex.
- Initiate Strand Transfer: Add the digoxigenin-labeled target DNA to the wells to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.



- Detection: Wash the wells to remove unreacted components. Add the anti-digoxigenin-HRP conjugate and incubate. Wash again and then add the TMB substrate.
- Readout: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the strand transfer activity.

Quantification of Cabotegravir in Plasma using LC-MS/MS with Cabotegravir-d5

This protocol outlines a general procedure for the quantification of Cabotegravir in human plasma using liquid chromatography-tandem mass spectrometry with **Cabotegravir-d5** as an internal standard.[6][12][13]

Materials:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- Analytical column (e.g., C18)
- Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)
- Human plasma samples
- Cabotegravir standard solutions
- · Cabotegravir-d5 internal standard solution
- Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

- Sample Preparation:
 - Thaw plasma samples and vortex.
 - To a known volume of plasma, add a fixed amount of Cabotegravir-d5 internal standard solution.

Foundational & Exploratory



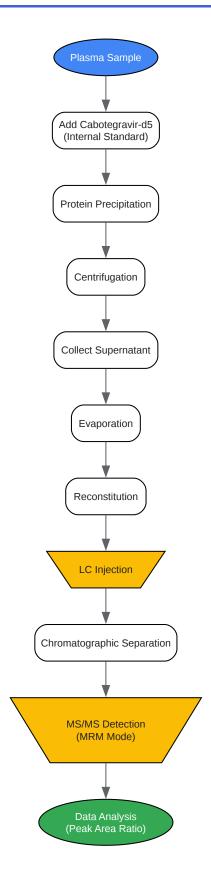


- Add the protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC system.
 - Separate Cabotegravir and Cabotegravir-d5 from other plasma components on the analytical column using a suitable gradient elution program.
 - Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Cabotegravir and Cabotegravir-d5 are monitored.

Data Analysis:

- Calculate the peak area ratio of Cabotegravir to Cabotegravir-d5.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Cabotegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for the quantification of Cabotegravir using LC-MS/MS.



Quantitative Data

The following tables summarize key quantitative data for Cabotegravir.

In Vitro Activity

Parameter	Value	Cell Line/Assay	Reference(s)
IC50 (Strand Transfer)	3.0 nM	In vitro strand transfer assay	[5][8]
IC₅₀ (HIV Replication)	1.3 nM	MT-4 cells	[5][8]
IC₅₀ (HIV Replication)	0.2 nM	Peripheral Blood Mononuclear Cells (PBMCs)	[5][8]

Pharmacokinetic Parameters (Oral Administration)

Parameter	Value	Unit	Reference(s)
T _{max}	3	hours	[10]
Cmax	8.0	μg/mL	[10]
AUC	145	μg*h/mL	[10]
Half-life	41	hours	[10]

Pharmacokinetic Parameters (Intramuscular Injection)

Parameter	Value	Unit	Reference(s)
T _{max}	7	days	[10]
C _{max}	8.0	μg/mL	[10]
AUC	1591	μg*h/mL	[10]
Half-life	5.6 - 11.5	weeks	[10]

Conclusion



Cabotegravir-d5 is an indispensable tool for the accurate quantification of Cabotegravir in research and clinical settings. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the properties of **Cabotegravir-d5**, the mechanism of action of its parent compound, and the associated analytical methodologies is crucial for professionals in the fields of antiretroviral drug development and analysis. This guide provides a foundational resource to support these endeavors.

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